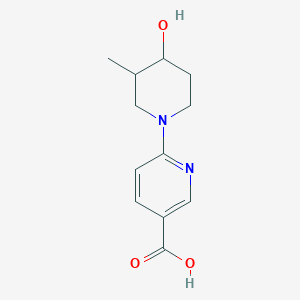

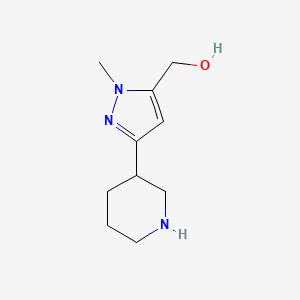

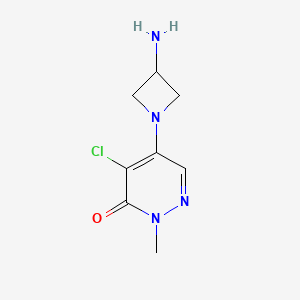

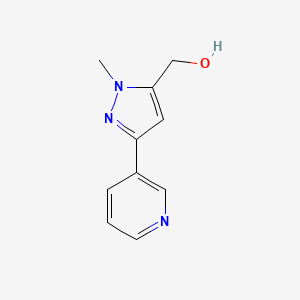

Tert-butyl (2-((6-chloro-2-methylpyrimidin-4-yl)amino)ethyl)carbamate

Übersicht

Beschreibung

Synthesis Analysis

Carbamates, such as “Tert-butyl (2-((6-chloro-2-methylpyrimidin-4-yl)amino)ethyl)carbamate”, can be synthesized through various methods. One common method involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst, enabling the direct conversion of low-concentration CO2 into carbamates .Chemical Reactions Analysis

The chemical reactions involving “this compound” are not well-documented .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Tert-butyl (2-((6-chloro-2-methylpyrimidin-4-yl)amino)ethyl)carbamate serves as an essential intermediate in the synthesis of various biologically active compounds. One notable application is its role in the preparation of omisertinib (AZD9291), a medication used for certain types of cancer. Researchers have developed rapid synthetic methods for related compounds, achieving high yields through optimized steps, including acylation, nucleophilic substitution, and reduction. These methods are crucial for the efficient production of targeted therapeutic agents (Bingbing Zhao et al., 2017).

Structural and Mechanistic Studies

The compound also finds importance in structural and mechanistic studies. For instance, research involving tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, a structurally related molecule, has contributed to the understanding of isomorphous crystal structures. These studies reveal how molecules interact through hydrogen and halogen bonds, enhancing knowledge on molecular assembly and the design of new materials (P. Baillargeon et al., 2017).

Environmental Impact

In the context of environmental science, tert-butyl ethers, including compounds related to this compound, have been studied for their transformation products and the conditions favoring the formation of chloro-organic compounds. Such research is vital for understanding the degradation pathways and potential environmental impacts of these chemicals (P. Cysewski et al., 2006).

Bioactive Compound Synthesis

The versatility of this compound is further highlighted in its use for synthesizing novel bioactive molecules. Studies have shown its utility in the preparation of compounds with potential antibacterial properties and other pharmacological activities. Such research supports the ongoing search for new therapeutic agents and contributes to the diverse applications of this chemical in medicinal chemistry (K. Prasad, 2021).

Eigenschaften

IUPAC Name |

tert-butyl N-[2-[(6-chloro-2-methylpyrimidin-4-yl)amino]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19ClN4O2/c1-8-16-9(13)7-10(17-8)14-5-6-15-11(18)19-12(2,3)4/h7H,5-6H2,1-4H3,(H,15,18)(H,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKACEUJPGLQVDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)NCCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

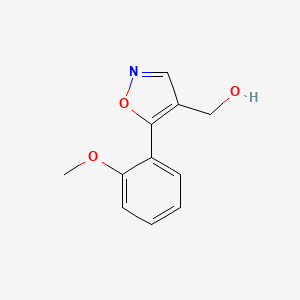

![2-Cyclopropyl-7-methylimidazo[1,2-a]pyridine](/img/structure/B1475359.png)